2-(4-Nitrophenyl)-2-oxoethyl 2-hydroxy-2,2-diphenylacetate
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Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 2-hydroxy-2,2-diphenylacetate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by the presence of a nitrophenyl group, an oxoethyl group, and a diphenylacetate moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 2-hydroxy-2,2-diphenylacetate typically involves the esterification of 2-hydroxy-2,2-diphenylacetic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 2-hydroxy-2,2-diphenylacetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted esters and amides.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 2-hydroxy-2,2-diphenylacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 2-hydroxy-2,2-diphenylacetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ester moiety can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-(4-methoxyphenyl)acetic acid
- Diphenyl acetate
- Ethyl 2,2-diphenylacetate
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 2-hydroxy-2,2-diphenylacetate is unique due to the presence of both a nitrophenyl group and a diphenylacetate moiety. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.
Properties
CAS No. |
5306-83-2 |
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Molecular Formula |
C22H17NO6 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C22H17NO6/c24-20(16-11-13-19(14-12-16)23(27)28)15-29-21(25)22(26,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,26H,15H2 |
InChI Key |
NLRUJKLLFYFORF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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